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molecular formula C7H5N3O2 B023877 4-Amino-3-nitrobenzonitrile CAS No. 6393-40-4

4-Amino-3-nitrobenzonitrile

Cat. No. B023877
M. Wt: 163.13 g/mol
InChI Key: JAHADAZIDZMHOP-UHFFFAOYSA-N
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Patent
US07176227B2

Procedure details

In DMF (15 ml), 3-nitro-4-aminobenzonitrile (500 mg) was dissolved, and the solution was added with sodium hydride (135 mg), followed by stirring at room temperature for 9 hours. The solution was added with 1-iodopropane (328 ml) and stirred overnight at room temperature. After completion of the reaction, the solvent was distilled off under reduced pressure and the residue was then dissolved in chloroform. The solution was washed with water and then subjected to extraction with chloroform. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate. After filtration, the solvent was distilled off under reduced pressure and the residue was then purified through silica gel column chromatography (chloroform), thereby obtaining the subject compound (362 mg) as a white solid.
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
328 mL
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[NH2:12])[C:7]#[N:8])([O-:3])=[O:2].[H-].[Na+].I[CH2:16][CH2:17][CH3:18]>CN(C=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][C:11]=1[NH:12][CH2:16][CH2:17][CH3:18])[C:7]#[N:8])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
328 mL
Type
reactant
Smiles
ICCC
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1N
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 9 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was then dissolved in chloroform
WASH
Type
WASH
Details
The solution was washed with water
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with chloroform
WASH
Type
WASH
Details
The organic layer was washed with saturated saline solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified through silica gel column chromatography (chloroform)

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C#N)C=CC1NCCC
Measurements
Type Value Analysis
AMOUNT: MASS 362 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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